
Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate
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Overview
Description
Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate typically involves the bromination of 3-methylindole followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 7-position of the indole ring. The resulting 7-bromo-3-methylindole is then reacted with methanol in the presence of a catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to different functionalized derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.
Major Products
The major products formed from these reactions include various substituted indoles, oxidized or reduced derivatives, and carboxylic acids.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate can be synthesized through various methods, including bromination and esterification reactions. The compound exhibits unique chemical properties that make it suitable for further modifications and applications.
Research has indicated that this compound exhibits significant biological activity, particularly in the fields of oncology and pharmacology.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, a study highlighted its ability to disrupt cellular integrity and affect glucose metabolism, which is crucial in cancer progression . This suggests that this compound may serve as a lead compound for the development of new anticancer drugs.
Antimicrobial Properties
In addition to its anticancer effects, there is growing interest in the antimicrobial properties of indole derivatives, including this compound. The compound has shown promise in inhibiting various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Applications in Drug Development
This compound serves as a scaffold for synthesizing more complex molecules with enhanced biological activities. Its structure allows for modifications that can lead to improved efficacy and selectivity against specific targets.
Table 2: Related Compounds and Their Activities
Compound Name | Activity Type | Reference |
---|---|---|
Methyl 5-bromoindole-3-carboxylate | Anticancer | |
Methyl 6-bromoindole-4-carboxylate | Antimicrobial | |
Methyl 4-bromoindole-6-carboxylate | Antiviral |
Case Studies
Several case studies have been conducted to explore the potential applications of this compound:
Case Study: Anticancer Screening
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent .
Case Study: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of this compound against clinical isolates of bacteria. The findings revealed that this compound exhibited potent activity against Gram-positive bacteria, indicating its potential use as a novel antibiotic .
Mechanism of Action
The mechanism of action of Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The bromine atom and ester group can also influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1H-indole-3-carboxylate
- Methyl 7-chloro-3-methyl-1H-indole-5-carboxylate
- Methyl 6-bromo-3-methyl-1H-indole-5-carboxylate
Uniqueness
Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate is unique due to the specific position of the bromine atom and the methyl group on the indole ring. This unique structure can lead to different biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate is a derivative of indole, a heterocyclic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 885523-35-3
- Molecular Formula : C10H8BrNO2
- Molecular Weight : 254.08 g/mol
- Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO .
Biological Activities
This compound has been investigated for various biological activities, including:
- Antiviral Activity : Preliminary studies suggest that indole derivatives exhibit antiviral properties, potentially inhibiting viral replication through interaction with viral proteins.
- Anticancer Properties : The compound has shown promise in cancer research, particularly as an inhibitor of Mcl-1 (myeloid cell leukemia sequence 1), a protein that plays a significant role in apoptosis regulation. Compounds with similar structures have demonstrated nanomolar binding affinities to Mcl-1, indicating potential as therapeutic agents in cancer treatment .
- Antimicrobial Effects : Research indicates that indole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.
The mechanism by which this compound exerts its biological effects involves:
- Receptor Interaction : The indole ring system allows for high-affinity binding to various receptors and enzymes, modulating their activity.
- Pathway Modulation : By interacting with specific molecular targets, the compound can either inhibit or activate biological pathways, influencing cell survival and proliferation .
Case Studies
-
Inhibition of Mcl-1 :
- A series of studies identified potent inhibitors derived from indole carboxylic acids that bind to Mcl-1 with high selectivity over other Bcl family proteins. These inhibitors exhibited binding affinities in the single-digit nanomolar range, demonstrating the potential of this compound as a lead compound for further development .
-
Antimicrobial Activity :
- In vitro studies have shown that indole derivatives can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens like Staphylococcus aureus and Escherichia coli has been documented, suggesting its potential use in treating bacterial infections.
Comparative Analysis
Compound Name | Binding Affinity (Ki) | Biological Activity |
---|---|---|
This compound | TBD | Anticancer, Antiviral, Antimicrobial |
Tricyclic Indole Carboxylic Acid Inhibitors | <100 nM | Anticancer (Mcl-1 inhibition) |
Methyl 1H-indole-7-carboxylate | TBD | Various (less potent than above) |
Properties
Molecular Formula |
C11H10BrNO2 |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 7-bromo-3-methyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-6-5-13-10-8(6)3-7(4-9(10)12)11(14)15-2/h3-5,13H,1-2H3 |
InChI Key |
RUSMTDFKXRYCLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2Br)C(=O)OC |
Origin of Product |
United States |
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